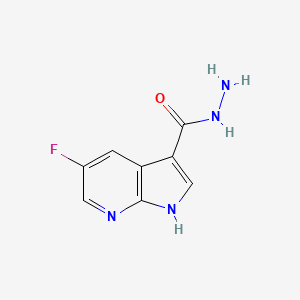
5-Fluoro-7-azaindole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-7-azaindole-3-carbohydrazide is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-7-azaindole.
Acylation: The 5-fluoro-7-azaindole undergoes acylation at the C-3 position using trichloroacetyl chloride.
Hydrazine Reaction: The acylated product is then reacted with hydrazine to form the hydrazide derivative.
Final Product: The final product, this compound, is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-7-azaindole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-7-azaindole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a kinase inhibitor and in cancer research.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Fluoro-7-azaindole-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein kinases, inhibiting their activity.
Pathways Involved: By inhibiting kinases, it can interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-7-azaindole: The parent compound without the carbohydrazide group.
7-Azaindole: A similar compound lacking the fluorine atom.
Indole-3-carbohydrazide: An indole derivative with a carbohydrazide group but without the azaindole structure.
Uniqueness
5-Fluoro-7-azaindole-3-carbohydrazide is unique due to the presence of both fluorine and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C8H7FN4O |
|---|---|
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UZHQDJCJDMKZHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















